isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves the esterification of acetic acid derivatives with coumarin-based intermediates. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Mechanism of Action
The mechanism of action of isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Uniqueness
Isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its dual coumarin moiety enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C24H20O8 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
propan-2-yl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C24H20O8/c1-13(2)30-23(26)12-29-16-5-4-14-8-19(24(27)32-20(14)10-16)18-11-22(25)31-21-9-15(28-3)6-7-17(18)21/h4-11,13H,12H2,1-3H3 |
InChI Key |
ZVZVODBOSPFNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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